N-mesityl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropteridin-1(2H)-yl)acetamide
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Overview
Description
2-{3-[(4-METHOXYPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROPTERIDIN-1-YL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pteridine core, which is a bicyclic structure containing fused pyrimidine and pyrazine rings. The presence of methoxyphenyl and trimethylphenyl groups adds to its structural complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(4-METHOXYPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROPTERIDIN-1-YL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common route starts with the preparation of the pteridine core, followed by the introduction of the methoxyphenyl and trimethylphenyl groups through various substitution reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(4-METHOXYPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROPTERIDIN-1-YL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various hydrogenated derivatives.
Scientific Research Applications
2-{3-[(4-METHOXYPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROPTERIDIN-1-YL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{3-[(4-METHOXYPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROPTERIDIN-1-YL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-METHOXYPHENETHYLAMINE: A simpler compound with a methoxyphenyl group, used in organic synthesis.
CAFFEINE: An alkaloid with a purine structure, known for its stimulant effects.
Uniqueness
2-{3-[(4-METHOXYPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROPTERIDIN-1-YL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE is unique due to its complex structure, which combines a pteridine core with methoxyphenyl and trimethylphenyl groups
Properties
Molecular Formula |
C25H25N5O4 |
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Molecular Weight |
459.5 g/mol |
IUPAC Name |
2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxopteridin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C25H25N5O4/c1-15-11-16(2)21(17(3)12-15)28-20(31)14-29-23-22(26-9-10-27-23)24(32)30(25(29)33)13-18-5-7-19(34-4)8-6-18/h5-12H,13-14H2,1-4H3,(H,28,31) |
InChI Key |
HJVSNRGVFZEPTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C3=NC=CN=C3C(=O)N(C2=O)CC4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
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